Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid
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Overview
Description
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that features a carboxybenzyl (Cbz) protecting group attached to an amino acid. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base . The reaction proceeds with the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
Industrial production methods for Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: Pd/C, LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino acid . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which can be removed under acidic conditions.
N-Fmoc-protected amino acids: These compounds use fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, which can be removed using a base.
N-Alloc-protected amino acids: These compounds use allyloxycarbonyl (Alloc) as a protecting group, which can be removed using palladium catalysts.
The uniqueness of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid lies in its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other organic reactions .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
MFRLLTJYHNOXRS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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